Product packaging for 5-Pyridin-4-ylpyrazolidin-3-amine(Cat. No.:)

5-Pyridin-4-ylpyrazolidin-3-amine

Cat. No.: B12368348
M. Wt: 164.21 g/mol
InChI Key: XDVZKMONRGGSGH-UHFFFAOYSA-N
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Description

5-Pyridin-4-ylpyrazolidin-3-amine is a chemical compound featuring a pyrazolidine core substituted with a pyridin-4-yl group, intended for research and development purposes. This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing pyridine and pyrazole/pyrazolidine motifs are frequently explored as key scaffolds in the synthesis of molecules with potential biological activity. For instance, related structures have been investigated for antimicrobial and anti-inflammatory applications, underscoring the value of such heterocyclic systems in developing new pharmacologically active agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use. Specific data regarding this compound's mechanism of action, spectral properties, and biological activity are subject to ongoing investigation, and the information presented here is based on its structural class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B12368348 5-Pyridin-4-ylpyrazolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-pyridin-4-ylpyrazolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5,9H2

InChI Key

XDVZKMONRGGSGH-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=NC=C2

Origin of Product

United States

The Enduring Significance of Pyrazolidine Derivatives in Heterocyclic Chemistry Research

Pyrazolidine (B1218672) derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are fundamental building blocks in the synthesis of a wide array of organic molecules. researchgate.netijpsr.com Their importance in heterocyclic chemistry is underscored by their prevalence in numerous biologically active compounds and their utility as versatile synthetic intermediates. nih.govresearchgate.net The pyrazolidine ring system, being a saturated version of pyrazole (B372694), offers a three-dimensional architecture that is highly sought after in medicinal chemistry for creating molecules with specific spatial arrangements to interact with biological targets. globalresearchonline.net

The inherent reactivity and structural features of pyrazolidines allow for diverse functionalization, leading to a vast chemical space of derivatives. organic-chemistry.orgresearchgate.net Researchers have extensively explored the synthesis of pyrazolidine-based compounds, including pyrazolidinediones, which have shown promise in various therapeutic areas. nih.govresearchgate.net The development of novel synthetic methodologies, such as catalytic asymmetric reactions, has further expanded the accessibility and diversity of chiral pyrazolidine derivatives, which are crucial for developing stereospecific drugs. researchgate.net

The broad spectrum of biological activities associated with pyrazolidine derivatives solidifies their significance. These compounds have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities, among others. nih.govnih.govnih.gov This wide range of pharmacological properties has fueled continuous research into the synthesis and biological evaluation of new pyrazolidine-containing molecules. mdpi.comnih.gov The adaptability of the pyrazolidine scaffold allows medicinal chemists to fine-tune the properties of these derivatives to optimize their therapeutic potential. numberanalytics.com

Positioning 5 Pyridin 4 Ylpyrazolidin 3 Amine in Advanced Pyrazolidine Chemistry

Within the extensive family of pyrazolidine (B1218672) derivatives, 5-Pyridin-4-ylpyrazolidin-3-amine represents a specific and intriguing entity. The incorporation of a pyridine (B92270) ring at the 5-position and an amine group at the 3-position of the pyrazolidine core introduces key structural features that are of significant interest in advanced pyrazolidine chemistry. The pyridine moiety, a common pharmacophore, can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for molecular recognition at biological targets.

The presence of the 3-amine group provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This functional group can be readily acylated, alkylated, or used in the formation of various other functional groups, enabling the exploration of structure-activity relationships (SAR). The combination of the pyrazolidine scaffold with the pyridinyl and amine functionalities creates a molecule with a unique electronic and steric profile, positioning it as a valuable building block for the discovery of novel bioactive agents.

While specific research on this compound itself is not extensively documented in the public domain, its structural components are present in various advanced pyrazolidine-based compounds that have been the subject of recent research. For instance, the fusion of pyrazole (B372694) rings with other heterocyclic systems, such as pyrimidines, has led to the development of potent kinase inhibitors and other therapeutic agents. researchgate.netbyu.edunih.govpsu.eduresearchgate.net The underlying principles of these studies, which often involve the strategic placement of aromatic and amine-containing substituents, are directly applicable to understanding the potential of this compound.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 5 Pyridin 4 Ylpyrazolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum, the protons attached to the amine group typically appear in the range of 0.5-5.0 ppm, with the exact chemical shift influenced by hydrogen bonding and sample concentration. libretexts.org Protons on carbons directly bonded to the nitrogen atom of the amine are deshielded and generally resonate between 2.3-3.0 ppm. libretexts.org The aromatic protons of the pyridine (B92270) ring would be expected to appear further downfield. For comparison, in a similar heterocyclic system, 4-(aminomethyl)pyridine, the pyridine protons appear at approximately 8.5 ppm and 7.2-7.4 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework. Carbons bonded to nitrogen atoms are characteristically deshielded. oregonstate.edu The chemical shifts for the pyridine ring carbons are anticipated to be in the aromatic region, typically between 120-160 ppm. youtube.com For reference, the carbon atoms in pyridine itself resonate at approximately 150 ppm (C2, C6), 124 ppm (C3, C5), and 136 ppm (C4). chemicalbook.com The carbons of the pyrazolidine (B1218672) ring will have shifts in the aliphatic region, influenced by the attached nitrogen and pyridine groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 5-Pyridin-4-ylpyrazolidin-3-amine

Proton Type Predicted Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.7
Pyrazolidine Ring Protons2.5 - 4.5
Amine (NH₂) Protons0.5 - 5.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Pyridine Ring Carbons120 - 150
Pyrazolidine Ring Carbons40 - 80

Two-Dimensional (2D) NMR Methods (e.g., HSQC, HMBC) for Connectivity and Structural Ambiguity Resolution

To resolve structural ambiguities and confirm the connectivity of atoms, two-dimensional NMR techniques are employed.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton and carbon signals that are directly bonded (one bond away). columbia.edu This is invaluable for assigning which protons are attached to which carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds, and sometimes four in conjugated systems. columbia.edu This technique is crucial for piecing together the molecular structure by identifying which proton signals are close to which carbon signals, even if they are not directly bonded. For instance, HMBC can confirm the connection between the pyrazolidine ring and the pyridine ring.

Application of NMR Crystallography for Solid-State Characterization

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insights into its structure in the crystalline form. nih.govslideshare.net This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. slideshare.net Solid-state NMR can provide information on the precise arrangement of molecules in the crystal lattice, complementing data from X-ray diffraction. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgoregonstate.edu The fragmentation pattern provides clues about the molecule's structure, as specific fragments are lost from the parent ion. A common fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. oregonstate.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule.

In the IR spectrum, primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the pyridine and pyrazolidine rings will also be present.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The pyridine ring will exhibit characteristic π → π* transitions. researchgate.net The presence of the amine group, with its non-bonding electrons, can lead to n → π* transitions and may shift the absorption maxima to longer wavelengths compared to unsubstituted pyridine. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=N, C=C (Aromatic Ring)Stretch1400 - 1600

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration

The determination of the absolute configuration is particularly important for chiral molecules. While this compound itself is not inherently chiral, it can crystallize in chiral space groups. In such cases, single-crystal X-ray diffraction can unambiguously establish the absolute structure.

A hypothetical set of crystallographic data for this compound is presented below, illustrating the type of information obtained from such an analysis.

Parameter Value
Empirical formulaC₈H₁₀N₄
Formula weight162.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(3)
β (°)105.34(2)
Volume (ų)828.9(5)
Z4
Density (calculated) (g/cm³)1.298

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface provide insights into the nature and extent of close contacts between molecules.

For this compound, the presence of N-H groups in the amine and pyrazolidine moieties, as well as the nitrogen atom of the pyridine ring, suggests that hydrogen bonding would be a dominant intermolecular interaction. nih.govnih.gov These interactions would be visible as distinct red regions on the d_norm mapped Hirshfeld surface.

2D fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. erciyes.edu.tr The plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the nearest atom outside the surface (d_e).

A hypothetical breakdown of the intermolecular contacts for this compound, as derived from a 2D fingerprint plot, is shown in the table below.

Interaction Type Contribution (%)
H···H45.2
N···H/H···N28.5
C···H/H···C18.3
C···C5.1
N···C/C···N2.9

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is essential for confirming the empirical formula of a newly synthesized compound and ensuring its purity. The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed chemical formula.

For this compound (C₈H₁₀N₄), the theoretical elemental composition would be calculated as follows:

Carbon (C): (8 * 12.01) / 162.19 * 100% = 59.24%

Hydrogen (H): (10 * 1.01) / 162.19 * 100% = 6.23%

Nitrogen (N): (4 * 14.01) / 162.19 * 100% = 34.53%

A comparison of the theoretical and hypothetical experimental results is presented in the table below.

Element Theoretical % Found %
Carbon (C)59.2459.21
Hydrogen (H)6.236.25
Nitrogen (N)34.5334.48

The close agreement between the calculated and found percentages would provide strong evidence for the successful synthesis and purity of this compound. mdpi.com

Computational and Theoretical Investigations of 5 Pyridin 4 Ylpyrazolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a theoretical lens through which the structure, reactivity, and properties of a compound can be predicted and rationalized.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

Molecular Geometry Optimization: This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 5-Pyridin-4-ylpyrazolidin-3-amine, this would determine the most stable bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and pyrazolidine (B1218672) rings. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Vibrational Frequencies: The calculation of vibrational frequencies predicts the characteristic modes of vibration for the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify functional groups. For this compound, this would help to characterize the N-H, C-N, and C=N vibrations within the pyrazolidine and pyridine rings.

A hypothetical data table for optimized geometrical parameters might look like this:

ParameterBond/AngleCalculated Value
Bond LengthC-N (Pyridine)e.g., 1.34 Å
Bond LengthC-N (Pyrazolidine)e.g., 1.47 Å
Bond AngleC-N-C (Pyridine)e.g., 117°
Dihedral AnglePyridine-Pyrazolidinee.g., 35°

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify which parts of the molecule are most likely to be involved in chemical reactions and would provide an estimate of the energy required for electronic transitions, which is relevant for understanding its UV-Vis absorption properties.

A hypothetical FMO data table could be:

OrbitalEnergy (eV)
HOMOe.g., -6.2 eV
LUMOe.g., -1.5 eV
HOMO-LUMO Gape.g., 4.7 eV

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would quantify the delocalization of electron density between the pyridine and pyrazolidine rings, as well as identify any significant intramolecular hydrogen bonding. This analysis reveals the nature and strength of charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are crucial for understanding the molecule's stability and electronic properties.

A hypothetical NBO analysis table might show:

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP(1) N(Pyridine)π(C-C)e.g., 5.2
σ(N-H)σ(C-N)e.g., 2.1

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack.

Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent areas of negative potential (rich in electrons) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient) and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine and amine groups, highlighting them as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformers and to understand the energy barriers between them.

For a flexible molecule like this compound, which has a rotatable bond between the pyridine and pyrazolidine rings, conformational analysis would be crucial. By systematically rotating this bond and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape would reveal the global minimum energy conformation (the most stable structure) as well as any other low-energy conformers that might be populated at room temperature. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties.

A hypothetical table of conformational analysis results could be:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1300.0 (Global Minimum)
21502.5
3-905.1

Molecular Docking Studies for Ligand-Target Interaction Prediction

No molecular docking studies have been published in the scientific literature that specifically focus on this compound. While research exists on related pyridine and pyrazole (B372694) derivatives, the unique three-dimensional structure and electronic properties of this compound mean that data from analogous compounds cannot be directly extrapolated.

Methodologies for Binding Affinity Prediction and Scoring

There are no available studies detailing the methodologies used for predicting the binding affinity or scoring of this compound against any biological target.

Characterization of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Short Contacts, π-Stacking) within Binding Pockets

Without molecular docking studies, there is no data to characterize the specific intermolecular interactions, such as hydrogen bonds, short contacts, or π-stacking, that this compound might form within the binding pocket of a protein.

In Silico Predictions for Early-Stage Structure-Activity Relationship (SAR) Profiling

No in silico predictions or early-stage structure-activity relationship (SAR) profiling studies for this compound have been reported in the accessible scientific literature. Such studies are crucial for understanding how the structural features of a compound influence its biological activity and for guiding the design of more potent and selective molecules.

Methodologies for Structure Activity Relationship Sar Investigations in Pyrazolidin 3 Amine Derivatives

Rational Design Principles for Modulating Molecular Recognition

The foundation of modern drug discovery lies in the principles of rational design, a strategy that leverages the structural information of both the ligand and its biological target to guide the synthesis of more effective molecules. In the context of 5-Pyridin-4-ylpyrazolidin-3-amine, rational design would commence with the identification of a specific biological target, such as a protein kinase or receptor. The design of new analogs would then be guided by optimizing the interactions between the compound and the target's binding site. nih.govnih.gov

Key structural features of this compound that are ripe for modification include:

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. Modifications to the substitution pattern on this ring can influence its electronic properties and steric profile.

The Pyrazolidine (B1218672) Core: The stereochemistry of the pyrazolidine ring and the nature of substituents on its nitrogen atoms can significantly impact the molecule's three-dimensional conformation and, consequently, its binding affinity.

The Amine Group: The primary amine at the 3-position of the pyrazolidine ring is a potential hydrogen bond donor and a site for further chemical elaboration to introduce new functionalities.

By systematically altering these structural components, medicinal chemists can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Ligand-Based Pharmacophore Modeling for Key Feature Identification

In the absence of a high-resolution crystal structure of the biological target, ligand-based pharmacophore modeling emerges as a powerful tool. This computational technique identifies the essential three-dimensional arrangement of chemical features that are critical for a molecule's biological activity. nih.govnih.govmdpi.com

For this compound and its analogs, a pharmacophore model would typically be generated from a set of known active compounds. The resulting model would highlight key features such as:

Hydrogen Bond Acceptors (HBA): Likely corresponding to the pyridine nitrogen.

Hydrogen Bond Donors (HBD): Attributable to the amine group and potentially N-H groups on the pyrazolidine ring.

Aromatic/Hydrophobic Regions: Represented by the pyridine ring and any other aryl substituents.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired features for biological activity.

A hypothetical pharmacophore model for pyrazolidin-3-amine derivatives might include features as detailed in the table below.

Pharmacophoric FeatureCorresponding Chemical Moiety in this compound
Hydrogen Bond AcceptorPyridine nitrogen
Hydrogen Bond DonorPrimary amine at C3, NH of the pyrazolidine ring
Aromatic RingPyridine ring
Hydrophobic CenterPyrazolidine ring

Target-Based SAR Approaches through Molecular Docking and Binding Site Analysis

When the three-dimensional structure of the biological target is known, molecular docking simulations provide invaluable insights into the binding mode of this compound and its derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net This computational method predicts the preferred orientation of a ligand within the active site of a protein and estimates the strength of the interaction.

Molecular docking studies can reveal:

Key Amino Acid Interactions: Identifying specific residues in the binding pocket that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For instance, the pyridine nitrogen of this compound could form a crucial hydrogen bond with a donor residue in the active site.

Binding Conformation: Predicting the three-dimensional arrangement of the molecule when bound to the target, which can guide the design of conformationally constrained analogs with improved activity.

Scoring Functions: Providing a numerical score that estimates the binding affinity, allowing for the ranking of different derivatives and prioritization for synthesis.

A recent study on pyrazoline derivatives bearing a pyridine ring demonstrated the utility of molecular docking in predicting anti-inflammatory activity by identifying key interactions within the COX-2 enzyme active site. researchgate.net

Computational-Experimental Correlation in SAR Studies

The true power of SAR investigations lies in the iterative cycle of computational prediction and experimental validation. Computational models, such as pharmacophores and docking simulations, generate hypotheses about the structural requirements for activity. These hypotheses are then tested through the synthesis and biological evaluation of new compounds.

The experimental data, in turn, is used to refine and improve the computational models, leading to a more accurate understanding of the SAR. For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the physicochemical properties of a series of pyrazolidin-3-amine derivatives with their observed biological activity. nih.govnih.gov This iterative process accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

Applications and Future Directions in Chemical Research

5-Pyridin-4-ylpyrazolidin-3-amine as a Versatile Synthetic Building Block

The compound this compound possesses a unique combination of structural features that render it a highly versatile building block for organic synthesis. The pyrazolidine (B1218672) ring, a saturated five-membered heterocycle with two adjacent nitrogen atoms, provides a flexible and stereochemically rich core. The presence of a primary amine at the 3-position and a pyridine (B92270) ring at the 5-position offers multiple reactive sites for further functionalization and elaboration into more complex molecular architectures.

The primary amino group is a key nucleophilic center, capable of participating in a wide array of chemical transformations. It can readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amide and urea (B33335) derivatives, respectively. Furthermore, this amine can undergo condensation reactions with aldehydes and ketones to furnish Schiff bases, which can be further reduced to secondary amines or utilized in cyclization reactions to construct new heterocyclic rings. The reactivity of amines is well-documented, and these transformations provide a facile entry into a diverse range of derivatives with potential biological activities or material properties. researchgate.netnih.gov

The pyridine moiety at the 5-position introduces another layer of synthetic utility. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers, influencing the solubility and electronic properties of the molecule. nih.gov The pyridine ring can also participate in various carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents onto the pyridine core. This capability is crucial for the construction of complex molecules and for exploring structure-activity relationships in medicinal chemistry. mdpi.com

The strategic combination of these reactive sites makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. For instance, the primary amine can be used as a handle to build a new ring fused to the pyrazolidine core, leading to the formation of pyrazolo[1,5-a]pyrimidines or other condensed heterocycles of medicinal interest. researchgate.net

Role of Pyrazolidin-3-amine Scaffolds in Catalysis Research

The pyrazolidine-3-amine scaffold, particularly when functionalized with a coordinating group like a pyridine ring, holds significant promise in the field of catalysis. The two nitrogen atoms of the pyrazolidine ring, along with the exocyclic amine and the pyridine nitrogen, can act as ligands, coordinating to transition metals to form catalytically active complexes.

The use of pyridine-containing ligands in transition metal catalysis is well-established. acs.orgnih.govrsc.org The pyridine nitrogen can coordinate to a variety of metals, and the electronic properties of the resulting complex can be modulated by introducing substituents on the pyridine ring. acs.org In the case of this compound, the pyridine moiety can serve as an anchor for a metal center, while the pyrazolidine nitrogens and the primary amine can provide additional coordination sites, potentially forming a chelate complex. Such multidentate ligands often lead to more stable and selective catalysts.

For example, pyrazole-based ligands have been shown to enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. nih.govrsc.orgscispace.comresearchgate.net This suggests that pyrazolidine-based ligands, including this compound, could be effective in promoting similar polymerization reactions. The cooperative effect of multiple nitrogen donors can stabilize the metal center and facilitate the catalytic cycle.

Furthermore, chiral derivatives of this compound could be developed for asymmetric catalysis. The stereocenters on the pyrazolidine ring can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of products. Asymmetric [3+2] cycloadditions of azomethine imines, for instance, have been successfully catalyzed by metal complexes of chiral ligands, leading to the formation of enantioenriched pyrazolidine derivatives. researchgate.net This highlights the potential of chiral pyrazolidin-3-amine scaffolds in developing novel asymmetric catalysts.

The table below illustrates the potential of pyridine-based ligands in catalysis by showing the effect of different pyridine-type ligands on the yield of a cross-coupling product.

Catalyst PrecursorLigandYield (%)
[Pd(L)2Cl2]Pyridine>90
[Pd(L)2Cl2]4-Methylpyridine>90
[Pd(L)2Cl2]4-Methoxypyridine>90
[Pd(L)2Cl2]4-(Trifluoromethyl)pyridine>90

This table is a representative example based on findings for various pyridine ligands and is intended to illustrate the general effectiveness of such ligands in catalysis. acs.org

Advancements in Heterocyclic Compound Design and Synthesis Utilizing Pyrazolidin-3-amines

The design and synthesis of novel heterocyclic compounds remain at the forefront of medicinal chemistry and drug discovery. The pyrazolidin-3-amine scaffold serves as an excellent starting point for the construction of a wide variety of more complex heterocyclic systems, particularly fused heterocycles. researchgate.netacs.org The strategic placement of reactive functional groups in this compound makes it a particularly attractive building block for this purpose.

The primary amino group at the 3-position can react with various bifunctional reagents to construct a new ring fused to the pyrazolidine core. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known for their diverse biological activities. mdpi.comlookchem.com Similarly, cyclocondensation with dicarbonyl compounds or their synthons can afford other fused systems.

The synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles is a well-established strategy, and it is conceivable that this compound could be utilized in analogous transformations. researchgate.net The exocyclic amine can react with a three-carbon electrophilic partner to construct the pyrimidine (B1678525) ring.

Furthermore, the inherent reactivity of the pyrazolidine ring itself can be exploited. For instance, intramolecular cyclization reactions involving a substituent at the N1 or N2 position and another part of the molecule can lead to the formation of bridged or spirocyclic systems. The "tert-amino effect" describes the cyclization of certain ortho-substituted N,N-dialkylanilines, and analogous reactions could be envisioned for appropriately substituted derivatives of this compound. researchgate.net

The synthesis of diversified pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes has been reported, showcasing a switchable C≡C bond activation approach. nih.gov This methodology could potentially be adapted for this compound, providing access to a range of novel fused heterocyclic compounds.

Below is a table showing examples of fused heterocyclic systems that can be synthesized from pyrazole-based precursors, illustrating the potential synthetic pathways for derivatives of this compound.

PrecursorReagentFused Heterocycle
5-Amino-1-aryl-3-methylpyrazoleβ-Dimethylaminopropiophenone hydrochloridePyrazolo[3,4-b]pyridine
3-Methyl-1-phenyl-2-pyrazolin-5-one derivativeMalononitrile/CyanoacetamidePyrazolinoquinolizine/1,4-Oxazinopyrazoline
5-Aminopyrazole1,3-Dicarbonyl compound1H-Pyrazolo[3,4-b]pyridine

This table provides examples of synthetic transformations of related pyrazole (B372694) and pyrazolinone compounds. researchgate.netmdpi.comlookchem.com

Potential as Frameworks for Functional Materials Research

The unique structural and electronic properties of this compound also suggest its potential as a building block for the development of novel functional materials. The combination of a nitrogen-rich heterocyclic core with a pyridine moiety can give rise to materials with interesting optical, electronic, and coordination properties.

The pyridine ring is a well-known component in materials science, contributing to properties such as thermal stability, mechanical strength, and the ability to coordinate with metal ions. acs.org Pyridine-containing polymers and materials often exhibit enhanced properties due to the rigidity and polarity of the pyridine ring. nih.govacs.org The incorporation of this compound into polymer backbones, either as a monomer or as a pendant group, could lead to the creation of materials with tailored characteristics. For instance, the primary amine group provides a convenient handle for polymerization reactions.

The multiple nitrogen atoms in the molecule make it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyrazolidine and pyridine nitrogens can act as nodes, linking metal ions together to form extended one-, two-, or three-dimensional networks. These materials are of great interest for applications in gas storage, separation, catalysis, and sensing. The specific geometry and electronic nature of this compound could lead to the formation of MOFs with unique pore structures and functionalities.

Furthermore, the nitrogen-rich nature of the compound suggests potential applications in the field of high-energy materials. While the pyrazolidine ring is saturated, derivatization to introduce more unsaturated or nitro groups could lead to compounds with high nitrogen content and energy density.

The photophysical properties of pyridine and pyrazole derivatives are also an area of active research. researchgate.net By appropriate functionalization, it may be possible to develop fluorescent materials or organic light-emitting diode (OLED) components based on the this compound scaffold. The pyridine moiety can influence the emission wavelength and quantum yield of such materials.

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